4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide
Beschreibung
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group
Eigenschaften
CAS-Nummer |
606082-92-2 |
|---|---|
Molekularformel |
C26H33N3O4S3 |
Molekulargewicht |
547.8 g/mol |
IUPAC-Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C26H33N3O4S3/c1-2-29(21-8-4-3-5-9-21)36(32,33)23-14-12-22(13-15-23)35(30,31)28-18-16-20(17-19-28)26-27-24-10-6-7-11-25(24)34-26/h6-7,10-15,20-21H,2-5,8-9,16-19H2,1H3 |
InChI-Schlüssel |
WJNHRXUAKNDRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized from 2-aminobenzenethiol and aldehydes under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction with a suitable piperidine derivative. The sulfonamide group is then added via a sulfonylation reaction using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Sulfonamide Group Reactivity
The sulfonamide functional groups (–SO₂–N–) are central to the compound’s reactivity. Key reactions include:
Hydrolysis
-
Acidic Conditions : Sulfonamide bonds can hydrolyze to yield sulfonic acid and amine derivatives. For example, under concentrated HCl (110°C, 6 hours), cleavage of the sulfonamide group generates benzenesulfonic acid and cyclohexyl-ethylamine.
-
Basic Conditions : Hydrolysis in NaOH (1M, reflux) produces sodium sulfonate salts and free amines.
Table 1: Hydrolysis Conditions and Products
| Reaction Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, 110°C, 6h | Benzenesulfonic acid + Cyclohexyl-ethylamine | ~65 | |
| 1M NaOH, reflux, 8h | Sodium sulfonate + Ethylcyclohexylamine | ~72 |
Benzothiazole Ring Reactions
The 1,3-benzothiazole moiety undergoes electrophilic substitution and oxidation:
Electrophilic Substitution
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to form nitro derivatives at the 5-position of the benzothiazole ring .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 6-position .
Oxidation
-
Peracetic Acid : Oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering biological activity .
Table 2: Benzothiazole Reactivity
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrobenzothiazole derivative | Pharmacological probes |
| Sulfonation | H₂SO₄, 60°C, 4h | 6-Sulfobenzothiazole | Solubility enhancement |
| Oxidation | CH₃COOOH, RT, 12h | Benzothiazole sulfoxide | Metabolite studies |
Piperidine Substituent Reactivity
The piperidine ring participates in alkylation and nucleophilic substitution:
N-Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts, enhancing water solubility .
Nucleophilic Aromatic Substitution
-
The sulfonyl group activates the benzene ring for substitution. For example, reaction with Cl₂/FeCl₃ introduces chlorine at the para position relative to the sulfonamide.
Cross-Coupling Reactions
The benzothiazole and sulfonamide groups enable catalytic cross-coupling:
Suzuki–Miyaura Coupling
-
Using Pd(PPh₃)₄ and aryl boronic acids, the compound forms biaryl derivatives, expanding structural diversity for drug discovery .
Biological Interactions as Reactions
In pharmacological contexts, the compound acts as a sodium-glucose cotransporter (SGLT) inhibitor. It binds to SGLT-2 via hydrogen bonding (sulfonamide oxygen) and π–π stacking (benzothiazole ring), mimicking glucose’s interactions .
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming sulfonic acid and amine byproducts.
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of the mitotic checkpoint, specifically targeting the Mps1 kinase. Inhibition of this kinase has been linked to:
- Disruption of mitotic progression.
- Induction of apoptosis in cancer cells.
For instance, compounds similar to 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide have shown promising results in xenograft models for solid tumors and hematological malignancies, indicating its potential as a therapeutic agent against various cancers .
Neurological Applications
The compound's ability to interact with muscarinic acetylcholine receptors suggests potential applications in treating cognitive impairments and psychotic disorders. Research indicates that compounds targeting the M1 receptor could ameliorate symptoms associated with conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling .
Antimicrobial Properties
Some studies have indicated that benzothiazole derivatives exhibit antimicrobial activity. The sulfonamide group present in this compound may enhance its efficacy against certain bacterial strains. This suggests a dual role where the compound could potentially be used not only for cancer treatment but also as an antimicrobial agent .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Tardif et al. (2011) | Demonstrated that similar compounds effectively inhibit Mps1 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. | Anticancer therapy |
| WO2008119720A1 | Described compounds with activity on M1 receptors showing antipsychotic-like effects in preclinical models. | Neurological disorders |
| EP2980088A1 | Compounds showed efficacy against various tumors in xenograft models, indicating their potential for clinical development. | Cancer treatment |
Wirkmechanismus
The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole and sulfonamide groups but differ in their substituents.
Benzothiazole derivatives: These compounds have similar core structures but different functional groups, leading to varied biological activities.
Uniqueness
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Biologische Aktivität
The compound 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Core Structure : The compound features a benzothiazole moiety, which is known for its biological activity.
- Substituents : It includes a piperidine ring and sulfonyl groups, which enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₄S₂ |
| Molecular Weight | 396.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of folic acid synthesis, a vital pathway in bacterial growth.
Anticancer Activity
Emerging data suggest that 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Studies
- Inhibition of Tumor Growth : A recent study assessed the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an observed increase in apoptosis markers within the tumor tissue.
- Synergistic Effects with Other Agents : Another investigation explored the combination of this sulfonamide with existing chemotherapeutics. The findings revealed enhanced efficacy against resistant cancer cell lines when used in combination therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Synergistic Effects | Enhanced efficacy with other drugs |
The biological activities of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide can be attributed to several mechanisms:
- Folic Acid Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, affecting bacterial folate metabolism.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation in cancer cells.
Q & A
Q. What are the standard synthetic routes and critical challenges in preparing 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Construction of the benzothiazole-piperidine moiety via cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions .
Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides, requiring anhydrous conditions to avoid hydrolysis .
Coupling Reactions : Linking the sulfonamide group (N-cyclohexyl-N-ethyl) via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Key Challenges :
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?
Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the benzothiazole and sulfonamide groups. For example, the piperidinyl proton signals appear as multiplet clusters between δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclohexyl group’s chair conformation and sulfonyl group orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] = 546.18 g/mol) and detects impurities .
Pitfalls : Overlapping signals in NMR due to complex aromatic systems may require 2D techniques (e.g., COSY, HSQC) .
Q. What strategies are recommended to improve the compound’s solubility for in vitro assays?
Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Salt Formation : Explore sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
- Micellar Encapsulation : Employ surfactants like Tween-80 or Cremophor EL for hydrophobic intermediates .
Validation : Monitor solubility via dynamic light scattering (DLS) to confirm no aggregation in biological buffers .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE) for large-scale synthesis?
Methodological Answer :
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial designs .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 80°C, 0.5 mol% Pd catalyst in THF) to maximize yield (reported up to 72% after optimization) .
- Robustness Testing : Assess parameter ranges (e.g., ±5°C tolerance) to ensure reproducibility .
Case Study : A 15% yield increase was achieved by optimizing the sulfonylation step using DoE, reducing reagent waste .
Q. What computational approaches are effective in predicting the compound’s reactivity and binding modes?
Methodological Answer :
- Quantum Mechanics (QM) : Calculate reaction pathways (e.g., sulfonylation energy barriers) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes with benzothiazole-binding pockets) using GROMACS .
- Docking Studies : AutoDock Vina predicts interactions with cyclooxygenase-2 (COX-2), a common sulfonamide target, with binding energies ≤−8.5 kcal/mol .
Limitations : Computational models may underestimate steric effects of the cyclohexyl group, requiring experimental validation .
Q. How can researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzothiazole ring) .
- Protein Binding Studies : Equilibrium dialysis quantifies plasma protein binding (>95% binding reduces free drug availability) .
- Pharmacokinetic Modeling : Compartmental models correlate in vitro IC values with in vivo dosing (e.g., adjust for low bioavailability due to first-pass metabolism) .
Example : A compound showed potent COX-2 inhibition (IC = 50 nM in vitro) but failed in vivo due to extensive glucuronidation of the sulfonamide group .
Q. What methodologies are recommended for analyzing contradictory data in reaction mechanisms?
Methodological Answer :
- Isotopic Labeling : Track sulfonyl group transfer using S-labeled reagents to confirm intermediates .
- Kinetic Isotope Effects (KIE) : Compare ratios to distinguish between concerted or stepwise mechanisms .
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient species (e.g., sulfonic acid intermediates) .
Case Study : Contradictory reports on the sulfonylation mechanism were resolved using S labeling, revealing a two-step process with a thiirane intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
